molecular formula C15H18BrNOSi B12605482 N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide CAS No. 646029-21-2

N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide

Cat. No.: B12605482
CAS No.: 646029-21-2
M. Wt: 336.30 g/mol
InChI Key: UEHINCSPNSNWHM-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a trimethylsilyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the bromophenyl derivative. The bromophenyl group can be introduced through bromination of the corresponding phenyl compound. The trimethylsilyl group is then added via a silylation reaction, often using trimethylsilyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The amide moiety can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide exerts its effects depends on its specific application. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access. In drug design, it may bind to specific receptors or proteins, modulating their activity. The trimethylsilyl group can also act as a protecting group, influencing the reactivity of other functional groups in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Bromophenyl)methyl]-N-methylcyclopropanecarboxamide
  • N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]benzamide

Uniqueness

N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide is unique due to the combination of the bromophenyl, trimethylsilyl, and prop-2-enamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthetic chemistry and material science.

Properties

CAS No.

646029-21-2

Molecular Formula

C15H18BrNOSi

Molecular Weight

336.30 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide

InChI

InChI=1S/C15H18BrNOSi/c1-5-15(18)17(10-11-19(2,3)4)12-13-8-6-7-9-14(13)16/h5-9H,1,12H2,2-4H3

InChI Key

UEHINCSPNSNWHM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CN(CC1=CC=CC=C1Br)C(=O)C=C

Origin of Product

United States

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